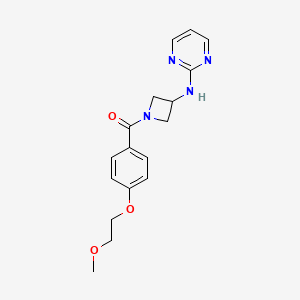

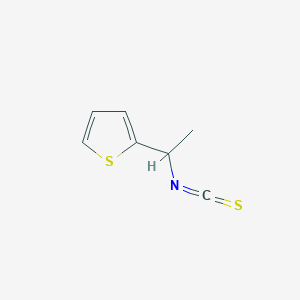

![molecular formula C22H18N4O3 B2480272 1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-50-5](/img/structure/B2480272.png)

1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, including compounds similar to the one , typically involves a series of steps starting from basic precursors such as 2-chloropyridine-3-carboxylic acid. These steps may include esterification, nucleophilic aromatic substitution, amide formation, and ring closure, which collectively allow the synthesis with various groups attached to nitrogen, enabling significant structural diversity (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones is characterized by a fused pyrimidine and pyridine ring system, which is a common scaffold in many biologically active compounds. The structure-activity relationship (SAR) of these compounds often highlights the importance of substituents on the pyridine and pyrimidine rings, which can significantly impact their biological activity and interaction with biological targets (Guo et al., 2003).

Chemical Reactions and Properties

Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different functional groups. These reactions enable the synthesis of a wide range of derivatives with varied biological activities. The presence of reactive sites on the molecule facilitates its participation in diverse chemical transformations, making it a versatile intermediate for the synthesis of pharmacologically active molecules (Noguchi et al., 1988).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and permeability, are crucial for their pharmacokinetic profile. The structural diversity of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones results in a broad range of physical properties. These variations can significantly affect their solubility in different solvents, which is critical for their absorption and distribution in biological systems (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, such as reactivity and stability, are influenced by the nature and position of substituents on the ring system. These properties determine the compound's behavior in biological environments and its interaction with biological targets. Understanding these chemical properties is essential for the design of derivatives with enhanced efficacy and safety profiles (Mitsumoto & Nitta, 2004).

科学的研究の応用

Synthesis and Chemical Properties

The compound has been utilized in the synthesis of various heterocyclic compounds, like ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines, showcasing its utility in developing new chemical entities with potential applications in medicinal chemistry (Ahmed, 2003).

It has been involved in green chemistry methods, like the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, highlighting its role in environmentally friendly chemical processes (Ahadi et al., 2014).

Pharmaceutical Research

Research into pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has shown significant variation in biopharmaceutical properties, implying potential for drug development and optimization (Jatczak et al., 2014).

Compounds like 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones have been studied for their urease inhibition activity, indicating potential for therapeutic applications in related diseases (Rauf et al., 2010).

Biological and Pharmacological Exploration

Studies have been conducted on the synthesis and hypotensive activity of related pyrimidine-2,4-(1H,3H)-dione derivatives, showing the relevance of these compounds in cardiovascular pharmacology (Kataev et al., 2014).

Research into 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine showed marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting anticancer potential (Liu et al., 2020).

特性

IUPAC Name |

1-[2-(4-methylphenyl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-15-4-6-17(7-5-15)19(27)14-25-18-3-2-10-24-20(18)21(28)26(22(25)29)13-16-8-11-23-12-9-16/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMJYZVHPKPGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)

![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)